molecular formula C9H13NO2Si B11899945 3-Pyridinecarboxylic acid, trimethylsilyl ester CAS No. 25436-37-7

3-Pyridinecarboxylic acid, trimethylsilyl ester

Cat. No.: B11899945
CAS No.: 25436-37-7
M. Wt: 195.29 g/mol
InChI Key: PYFBRRMHOWLGJH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylicacid,trimethylsilylester(9CI) is a chemical compound with the molecular formula C9H13NO2Si and a molecular weight of 195.29 g/mol . . This compound is a derivative of nicotinic acid, where the carboxylic acid group is esterified with a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,trimethylsilylester(9CI) typically involves the esterification of nicotinic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Nicotinic acid+Trimethylsilyl chloride3-Pyridinecarboxylicacid,trimethylsilylester(9CI)+HCl\text{Nicotinic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{3-Pyridinecarboxylicacid,trimethylsilylester(9CI)} + \text{HCl} Nicotinic acid+Trimethylsilyl chloride→3-Pyridinecarboxylicacid,trimethylsilylester(9CI)+HCl

Industrial Production Methods

Industrial production methods for 3-Pyridinecarboxylicacid,trimethylsilylester(9CI) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,trimethylsilylester(9CI) undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield nicotinic acid and trimethylsilanol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

Major Products

    Hydrolysis: Nicotinic acid and trimethylsilanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxylicacid,trimethylsilylester(9CI) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of nicotinic acid derivatives.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of nicotinic acid metabolism.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,trimethylsilylester(9CI) involves its interaction with biological molecules through its pyridine ring and ester functional group. The trimethylsilyl group can be hydrolyzed, releasing nicotinic acid, which then participates in various biochemical pathways. Nicotinic acid is known to act on G-protein-coupled receptors and influence lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: The parent compound, which lacks the trimethylsilyl ester group.

    Pyridine-3-carboxylic acid methyl ester: Similar ester derivative with a methyl group instead of a trimethylsilyl group.

    Pyridine-3-carboxylic acid ethyl ester: Another ester derivative with an ethyl group.

Uniqueness

3-Pyridinecarboxylicacid,trimethylsilylester(9CI) is unique due to the presence of the trimethylsilyl group, which imparts different chemical properties compared to other esters. This group can enhance the compound’s stability and alter its reactivity, making it useful in specific synthetic applications .

Properties

CAS No.

25436-37-7

Molecular Formula

C9H13NO2Si

Molecular Weight

195.29 g/mol

IUPAC Name

trimethylsilyl pyridine-3-carboxylate

InChI

InChI=1S/C9H13NO2Si/c1-13(2,3)12-9(11)8-5-4-6-10-7-8/h4-7H,1-3H3

InChI Key

PYFBRRMHOWLGJH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C1=CN=CC=C1

Origin of Product

United States

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